molecular formula C16H14ClNO B3285643 2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 808141-26-6

2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3285643
CAS RN: 808141-26-6
M. Wt: 271.74 g/mol
InChI Key: GTNKXQWUSZGBGO-UHFFFAOYSA-N
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Description

2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is also known by its chemical name, BCDOI, and has several unique properties that make it an interesting subject of study.

Scientific Research Applications

Synthesis and Methodology

  • Synthesis Techniques : A study by Chen Zhan-guo (2008) explored the synthesis of a derivative of 3,4-dihydroisoquinolin-1(2H)-one, showcasing the methods like reductive amination and amidation in its production process. This highlights the compound's role in chemical synthesis research (Chen Zhan-guo, 2008).
  • Preparation Methods : Freeman et al. (2023) demonstrated a general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, revealing its versatility in chemical compound creation (Freeman et al., 2023).

Biological and Pharmacological Applications

  • Antitumor Properties : Lv et al. (2014) reported on the design, synthesis, and evaluation of novel tetrahydroisoquinoline derivatives, including 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one, for antitumor activities, indicating its potential in cancer treatment research (Lv et al., 2014).
  • Antiarrhythmic Activity : Mikhailovskii et al. (2017) synthesized 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinolines and tested their antiarrhythmic activity, suggesting the compound's relevance in cardiovascular research (Mikhailovskii et al., 2017).

Chemical Structure and Properties

  • Structural Analysis : Korotaev et al. (2011) achieved the synthesis of the lamellarin alkaloid framework using 1-benzyl-3,4-dihydroisoquinolines, highlighting the compound's significance in understanding complex alkaloid structures (Korotaev et al., 2011).
  • Synthesis and Targeting : Bermejo et al. (2002) synthesized a series of 1-substituted 3,4-dihydroisoquinolines, including benzoyldihydroisoquinolines, targeting G1 phase of the cell cycle in leukemia cells, indicating its use in cell cycle research (Bermejo et al., 2002).

properties

IUPAC Name

2-benzyl-7-chloro-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-14-7-6-13-8-9-18(16(19)15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNKXQWUSZGBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C=CC(=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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